CALCIUM ASCORBATE

Description

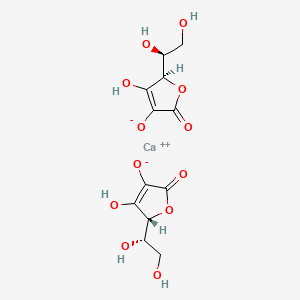

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5743-27-1 |

|---|---|

Molecular Formula |

C6H8CaO6 |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChI Key |

DYUQIXOTDWLZOA-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Ca] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[Ca] |

Color/Form |

White crystalline powder |

Other CAS No. |

5743-27-1 |

physical_description |

White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] |

shelf_life |

AQ SOLN ... OXIDIZE QUICKLY. AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE. |

solubility |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

Synonyms |

calcium ascorbate Ester C |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Calcium Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium ascorbate (B8700270), a buffered form of vitamin C, serves as a crucial molecule in various in vitro biological models due to its enhanced stability and comparable efficacy to ascorbic acid. This technical guide delineates the core in vitro mechanisms of action of calcium ascorbate, focusing on its antioxidant properties, its essential role as a cofactor in collagen synthesis, and its influence on key cellular signaling pathways. By providing the ascorbate ion, this compound actively participates in cellular processes, offering protection against oxidative stress, promoting extracellular matrix formation, and modulating cellular functions. This document provides detailed experimental protocols, quantitative data, and visual representations of these mechanisms to support further research and development.

Antioxidant Mechanism of Action

The primary and most well-understood function of ascorbate, delivered by this compound, is its potent antioxidant activity. In vitro, ascorbate acts as a reducing agent, readily donating electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Direct Radical Scavenging

Ascorbate directly scavenges superoxide (B77818) radicals, hydroxyl radicals, and singlet oxygen. This activity can be quantified using various in vitro antioxidant assays. While specific IC50 values for this compound are not extensively reported, its antioxidant activity is considered equivalent to that of ascorbic acid on a molar basis.

Table 1: Antioxidant Activity of Ascorbic Acid (as a proxy for this compound) in Various In Vitro Assays

| Assay | Analyte | IC50 Value | Reference |

| DPPH Radical Scavenging | Ascorbic Acid | ~3.37 - 8.4 µg/mL | [1][2] |

| ABTS Radical Scavenging | Ascorbic Acid | ~0.1088 mg/mL | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method to determine the free radical scavenging activity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) and a standard (ascorbic acid) in methanol.

-

-

Assay Procedure:

-

Add a specific volume of the DPPH solution to each concentration of the test compound and standard in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Visualization of Antioxidant Mechanism

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Calcium Ascorbate versus Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin C, an essential micronutrient, is available in various supplemental forms, with ascorbic acid and calcium ascorbate (B8700270) being two of the most common. While both provide ascorbate, the active form of vitamin C, their distinct chemical compositions may influence their cellular uptake and subsequent bioavailability. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of ascorbic acid and explores the potential modulatory role of calcium in the context of calcium ascorbate. We delve into the primary transport systems, present quantitative data from comparative studies, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction

Ascorbic acid is a water-soluble vitamin crucial for a myriad of physiological processes, including collagen synthesis, antioxidant defense, and immune function.[1] Its cellular uptake is a tightly regulated process mediated by specific protein transporters. This compound, a buffered, non-acidic form of vitamin C, is often favored for its gastrointestinal tolerability.[2][3] This guide aims to dissect the cellular transport mechanisms of both forms, with a particular focus on how the presence of calcium might impact the efficiency of ascorbate uptake. Understanding these nuances is critical for researchers and drug development professionals seeking to optimize vitamin C delivery and efficacy.

Cellular Uptake of Ascorbic Acid: The Primary Pathways

The cellular uptake of vitamin C occurs in two primary forms: the reduced form, ascorbate, and the oxidized form, dehydroascorbic acid (DHA).[4][5]

Transport of Ascorbate via Sodium-Dependent Vitamin C Transporters (SVCTs)

The primary mechanism for ascorbate transport into cells is through a family of sodium-dependent vitamin C co-transporters, SVCT1 and SVCT2.[4] These transporters actively move ascorbate against its concentration gradient, coupling its transport to the sodium gradient maintained by the Na+/K+ ATPase.[6]

-

SVCT1: Primarily found in epithelial tissues such as the intestine and kidneys, SVCT1 is a high-capacity, low-affinity transporter responsible for the initial absorption of dietary vitamin C and its reabsorption in the kidneys.[6][7]

-

SVCT2: This high-affinity, lower-capacity transporter is widely distributed in most other tissues, including the brain and metabolically active cells, where it ensures a steady supply of ascorbate for antioxidant protection and enzymatic reactions.[6][7]

A critical and often overlooked aspect of SVCT function is its dependence on divalent cations. Efficient ascorbate transport via SVCTs requires the presence of both calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[6][8] This suggests that the local concentration of these ions could modulate transporter activity.

Transport of Dehydroascorbic Acid (DHA) via Glucose Transporters (GLUTs)

When ascorbate is oxidized, it forms dehydroascorbic acid (DHA). DHA is structurally similar to glucose and can be transported into cells via facilitated diffusion through various glucose transporters (GLUTs), primarily GLUT1 and GLUT3.[5][9][10] Once inside the cell, DHA is rapidly reduced back to ascorbate, trapping it intracellularly and maintaining the concentration gradient for further DHA uptake.[9]

This compound: A Potential Modulator of Cellular Uptake?

This compound is a salt of ascorbic acid and calcium. In solution, it dissociates into ascorbate and calcium ions. While the ascorbate anion is transported via the same SVCT and GLUT pathways as the ascorbate from ascorbic acid, the co-delivery of calcium ions at the cellular surface could theoretically influence the uptake process.

Given the established requirement of Ca²⁺ for optimal SVCT activity, it is plausible that the localized increase in Ca²⁺ concentration from this compound dissociation could enhance the efficiency of ascorbate transport via SVCTs.[6] However, direct in vitro evidence demonstrating a significant enhancement of ascorbate uptake by this compound compared to ascorbic acid at the cellular level is currently limited. Studies have shown that ascorbic acid can influence intracellular calcium signaling, causing a release of Ca²⁺ from intracellular stores, which adds another layer of complexity to the interplay between these two molecules.[11][12]

Quantitative Data: Bioavailability and Cellular Concentrations

Direct comparisons of the cellular uptake kinetics of this compound and ascorbic acid in controlled in vitro settings are not extensively reported in the literature. However, several in vivo studies in humans have compared their bioavailability, which reflects the net result of gastrointestinal absorption, cellular uptake, and excretion.

Table 1: Comparative Bioavailability of Ascorbic Acid vs. This compound

| Study Parameter | Ascorbic Acid | This compound | Key Findings | Reference |

| Relative Bioavailability (Serum, 500 mg dose) | 100% | 128% | Bioavailability of Nutra-C® (a form of this compound) was significantly greater than synthetic ascorbic acid. | |

| Leukocyte Vitamin C Accumulation (1000 mg dose) | Baseline | Augmented at 24h | Previous trials have shown augmented intracellular vitamin C concentrations in leukocytes 24 hours after supplementation with this compound compared to ascorbic acid. | [13][14] |

| Plasma DHA Levels (500 mg dose) | Lower | Increased | Ingestion of 500 mg of this compound increased plasma dehydroascorbic acid (DHA) levels. | [13][15] |

Table 2: Kinetic Parameters of Key Vitamin C Transporters

| Transporter | Substrate | Apparent Kₘ | Vₘₐₓ | Cell/System | Reference |

| SVCT1 | Ascorbic Acid | 75 µM | 36 nmol/min/well | Human Keratinocytes | [16] |

| SVCT2 | Ascorbic Acid | 44 µM | 9-times lower than SVCT1 | Human Keratinocytes | [16] |

| GLUT1 | Dehydroascorbic Acid | 1.1 ± 0.2 mM | - | Xenopus laevis oocytes | [10] |

| GLUT3 | Dehydroascorbic Acid | 1.7 ± 0.3 mM | - | Xenopus laevis oocytes | [10] |

| GLUT2 | Dehydroascorbic Acid | 2.33 mM | 25.9 pmol/min/oocyte | Xenopus laevis oocytes | [17] |

| GLUT8 | Dehydroascorbic Acid | 3.23 mM | 10.1 pmol/min/oocyte | Xenopus laevis oocytes | [17] |

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol describes a general method for comparing the uptake of ascorbic acid and this compound in a cultured cell line.

1. Cell Culture:

- Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, or a specific cell type of interest) in appropriate growth medium until confluent.

2. Preparation of Vitamin C Solutions:

- Prepare fresh stock solutions of ascorbic acid and this compound in a suitable buffer (e.g., Krebs-Ringer buffer).

- Ensure the final concentration of ascorbate is equivalent in both solutions.

3. Uptake Experiment:

- Wash the cell monolayers with pre-warmed buffer.

- Incubate the cells with the ascorbic acid or this compound solutions for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

- To stop the uptake, rapidly wash the cells with ice-cold buffer.

4. Cell Lysis and Sample Preparation:

- Lyse the cells using a suitable lysis buffer (e.g., containing a reducing agent like DTT to preserve ascorbate).

- Centrifuge the lysate to pellet cell debris and collect the supernatant.

5. Measurement of Intracellular Ascorbate:

- Quantify the intracellular ascorbate concentration using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.[1][18][19][20]

Measurement of Intracellular Ascorbic Acid by HPLC

1. Sample Preparation:

- Isolate cells (e.g., peripheral blood mononuclear cells - PBMCs) from whole blood using density gradient centrifugation.[1][19]

- Lyse the cells and deproteinize the sample, often with an acid like metaphosphoric acid.[21]

2. HPLC Analysis:

- Use a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.[18][19]

- The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile).[19]

- Detection is commonly performed using an electrochemical detector or a UV detector at a wavelength around 254 nm.[19][20]

3. Quantification:

- Generate a standard curve using known concentrations of ascorbic acid.

- Calculate the intracellular ascorbate concentration based on the standard curve and normalize to cell number or protein content.

Visualizations

Conclusion

The cellular uptake of vitamin C is a complex process mediated by distinct transporter systems for its reduced and oxidized forms. Ascorbic acid is actively transported by SVCT1 and SVCT2, a process that is critically dependent on the presence of calcium ions. Dehydroascorbic acid, on the other hand, enters the cell via GLUT transporters.

While direct comparative data on the cellular uptake mechanisms of this compound versus ascorbic acid is sparse, the available evidence suggests that this compound's bioavailability may be at least comparable, and in some cases superior, to that of ascorbic acid. The co-localization of calcium and ascorbate at the cell membrane from the dissociation of this compound could potentially enhance the activity of the calcium-dependent SVCT transporters, though further research is needed to confirm this hypothesis at the cellular level. For drug development professionals, the choice between these two forms of vitamin C may depend on the specific application, with this compound offering the potential benefits of improved tolerability and possibly enhanced cellular uptake. Future research should focus on direct in vitro comparisons of the uptake kinetics of these two forms to provide a more definitive understanding of their cellular transport dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. collagensei.com [collagensei.com]

- 3. scite.ai [scite.ai]

- 4. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin C - Wikipedia [en.wikipedia.org]

- 6. The SLC23 family of ascorbate transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medicationsandnutrition.com [medicationsandnutrition.com]

- 9. researchgate.net [researchgate.net]

- 10. Glucose transporter isoforms GLUT1 and GLUT3 transport dehydroascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ascorbic acid on calcium signaling in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin C Modes of Action in Calcium-Involved Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Effectiveness of Ascorbic Acid vs. This compound Ingestion on Pharmacokinetic Profiles and Immune Biomarkers in Healthy Adults: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Comparative Effectiveness of Ascorbic Acid vs. This compound Ingestion on Pharmacokinetic Profiles and Immune Biomarkers in Healthy Adults: A Preliminary Study | Semantic Scholar [semanticscholar.org]

- 16. Sodium-dependent vitamin C transporter isoforms in skin: Distribution, kinetics, and effect of UVB-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intestinal Dehydroascorbic Acid (DHA) Transport Mediated by the Facilitative Sugar Transporters, GLUT2 and GLUT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma [mdpi.com]

- 19. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of intracellular vitamin C levels in human lymphocytes by reverse phase high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. wwwn.cdc.gov [wwwn.cdc.gov]

Stability of Calcium Ascorbate in Aqueous Solutions: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability of calcium ascorbate (B8700270) in aqueous solutions for research, drug development, and scientific applications. This document summarizes key factors influencing its stability, presents quantitative data on degradation kinetics, outlines detailed experimental protocols for stability assessment, and visualizes critical pathways and workflows.

Executive Summary

Calcium ascorbate, a buffered form of Vitamin C, is often favored in research and pharmaceutical applications for its enhanced stability and reduced acidity compared to ascorbic acid.[1] This guide delves into the chemical stability of this compound in aqueous environments, a critical consideration for the preparation of stock solutions, cell culture media, and liquid formulations. The stability is primarily influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents and metal ions. Understanding these factors is paramount for ensuring the potency and reliability of experimental results.

Factors Influencing this compound Stability

The degradation of ascorbate in aqueous solutions is a complex process involving oxidation. While this compound is generally more stable than ascorbic acid, particularly against heat, light, and oxygen, its degradation is governed by similar environmental factors.[1][2]

2.1 Effect of pH: The stability of ascorbate is highly pH-dependent. Ascorbic acid itself is most stable in acidic conditions (pH 3-5).[3] As the pH increases, the rate of oxidation also increases.[4] this compound solutions are typically near-neutral, which can make the ascorbate moiety more susceptible to oxidation compared to highly acidic ascorbic acid solutions.

2.2 Effect of Temperature: An increase in temperature accelerates the degradation of ascorbate.[1] This degradation generally follows first-order kinetics.[3] Therefore, for long-term storage, aqueous solutions of this compound should be kept at low temperatures, such as refrigeration (2-8 °C) or frozen.

2.3 Effect of Light: Exposure to light, particularly UV radiation, can induce the photo-oxidation of ascorbate. To mitigate this, solutions should be stored in amber or opaque containers to protect them from light.

2.4 Presence of Metal Ions: Trace amounts of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbate.[4] The use of high-purity water and chelating agents like EDTA can help to minimize metal-catalyzed degradation.

2.5 Oxygen Concentration: The presence of dissolved oxygen is a primary driver of ascorbate degradation. De-gassing solutions or preparing them under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.

Quantitative Degradation Kinetics

The degradation of ascorbic acid, and by extension the ascorbate in this compound, often follows pseudo-first-order kinetics in aqueous solutions.[5] The rate of degradation can be significantly influenced by temperature and pH. While specific kinetic data for this compound is limited, the data for ascorbic acid provides a valuable reference.

Table 1: Pseudo-First-Order Rate Constants (k) for Ascorbic Acid Degradation at Different Temperatures and pH.

| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Reference |

| 150 | 5.0 | 0.00439 - 0.01279 | [5] |

| 190 | 5.0 | 0.01380 - 0.01768 | [5] |

| 150 | 7.0 | 0.00439 - 0.01279 | [5] |

| 190 | 7.0 | 0.01380 - 0.01768 | [5] |

| 150 | 9.5 | 0.00439 - 0.01279 | [5] |

| 190 | 9.5 | 0.01380 - 0.01768 | [5] |

Note: Data is for L-ascorbic acid and serves as an approximation for the ascorbate moiety in this compound.

Experimental Protocols for Stability Assessment

Consistent and accurate assessment of this compound stability is crucial for research applications. The following are established methods for quantifying ascorbate concentration in aqueous solutions.

4.1 Accelerated Stability Testing

This method is used to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

-

Protocol:

-

Prepare aqueous solutions of this compound at the desired concentration.

-

Dispense the solution into sealed, airtight vials, protecting them from light.

-

Place the vials in stability chambers at elevated temperatures (e.g., 37 °C and 45 °C).[1]

-

Withdraw samples at predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days).[1]

-

Analyze the concentration of ascorbate in each sample using a validated analytical method (e.g., HPLC or titration).

-

Model the degradation kinetics (e.g., zero-order or first-order) to determine the rate constants and estimate the shelf life (t₉₀), the time at which the concentration decreases by 10%.[1]

-

4.2 2,6-Dichlorophenolindophenol (DCPIP) Titration Method

This is a classic and rapid colorimetric method for the determination of ascorbic acid.

-

Principle: Ascorbic acid reduces the blue/purple DCPIP dye to a colorless compound. The endpoint of the titration is indicated by the persistence of a pink/red color of the excess DCPIP in an acidic solution.[6][7]

-

Reagents:

-

Protocol:

-

Standardize the DCPIP solution by titrating it against a known concentration of a standard ascorbic acid solution in a 4% oxalic acid medium.[8]

-

Extract the sample containing this compound in 4% oxalic acid.[8]

-

Titrate the sample extract with the standardized DCPIP solution until a permanent pink color is observed.[8]

-

Calculate the amount of ascorbic acid in the sample based on the volume of DCPIP solution consumed.

-

4.3 High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly specific and sensitive method for the quantification of ascorbic acid and is considered a gold standard for stability studies.[9]

-

Principle: The method involves the separation of ascorbic acid from other components in the sample on a reversed-phase column followed by its detection using a UV detector.

-

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm)[10]

-

Mobile Phase: A buffered aqueous-organic mixture, for instance, 0.2% metaphosphoric acid/methanol/acetonitrile (90:8:2, v/v/v).[10]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

Detection: UV detector at 254 nm.[10]

-

Internal Standard: Nicotinic acid can be used as an internal standard.[10]

-

-

Protocol:

-

Prepare a series of standard solutions of ascorbic acid to create a calibration curve.

-

Dilute the this compound sample solution with a suitable solvent.

-

Inject the prepared sample and standards into the HPLC system.

-

Quantify the ascorbic acid concentration in the sample by comparing its peak area to the calibration curve.

-

Visualizations: Degradation Pathway and Experimental Workflow

5.1 Ascorbic Acid Degradation Pathway

The degradation of ascorbic acid in aqueous solution primarily occurs through oxidation to dehydroascorbic acid, which is then irreversibly hydrolyzed to 2,3-diketogulonic acid. Further degradation can lead to the formation of various products, including oxalate (B1200264) and threonate.[11]

Caption: Aerobic degradation pathway of ascorbic acid.

5.2 Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a stability study of this compound in an aqueous solution.

Caption: Workflow for accelerated stability testing.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue critical to the integrity of research and pharmaceutical development. While inherently more stable than ascorbic acid, careful consideration of pH, temperature, light, and the presence of catalysts is necessary to preserve its potency. The experimental protocols and kinetic data provided in this guide offer a framework for researchers to design and execute robust stability studies, ensuring the accuracy and reproducibility of their work. The provided visualizations of the degradation pathway and experimental workflow serve as quick references for these complex processes.

References

- 1. rjptonline.org [rjptonline.org]

- 2. scispace.com [scispace.com]

- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]

- 7. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]

- 8. iitg.ac.in [iitg.ac.in]

- 9. scispace.com [scispace.com]

- 10. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Calcium Ascorbate on Gene Expression in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of calcium ascorbate (B8700270) on gene expression in various cell lines. Calcium ascorbate, a salt of ascorbic acid (vitamin C), is a widely used supplement and therapeutic agent. Its impact on cellular function extends to the regulation of gene expression, influencing a range of biological processes from collagen synthesis to cancer progression. This document synthesizes findings from multiple studies to present a detailed picture of the molecular mechanisms, experimental methodologies, and quantitative changes in gene expression induced by this compound.

Core Mechanisms of Action

This compound influences gene expression through several key mechanisms, primarily driven by the biological activity of the ascorbate ion. Ascorbate acts as a crucial cofactor for a class of enzymes known as Fe(II) and 2-oxoglutarate-dependent dioxygenases. These enzymes play critical roles in various cellular signaling pathways.

Regulation of Hypoxia-Inducible Factor (HIF)-1 Signaling

One of the most well-documented roles of ascorbate in gene regulation is its modulation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[1][2] HIF-1 is a master transcription factor that allows cells to adapt to low oxygen conditions (hypoxia) by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.

Under normal oxygen levels (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, a process for which ascorbate is an essential cofactor.[3] This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation. In the absence of sufficient ascorbate, PHD activity is impaired, leading to the stabilization of HIF-1α even in normoxic conditions.[4]

Ascorbate also acts as a cofactor for Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that prevents the HIF-1α transcription complex from interacting with coactivators, thereby inhibiting its transcriptional activity.[2] By promoting the activity of both PHD and FIH enzymes, ascorbate effectively downregulates the HIF-1 signaling pathway.[1][2] This leads to a decrease in the expression of HIF-1 target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1).[1]

Stimulation of Collagen Gene Expression

Ascorbic acid is essential for the synthesis of collagen, the most abundant protein in the extracellular matrix.[5] It functions as a cofactor for prolyl and lysyl hydroxylases, enzymes that are critical for the post-translational modification and stabilization of procollagen (B1174764) molecules.[6]

Beyond its role as a cofactor, ascorbate has been shown to directly stimulate the transcription of collagen genes.[6][7] Studies in cultured human skin fibroblasts have demonstrated that ascorbic acid treatment leads to a 2-3 fold increase in the net production of collagen and a corresponding increase in procollagen α1(I) mRNA levels.[7] This effect appears to be at the transcriptional level, with ascorbate preferentially stimulating collagen-specific mRNA.[6] One proposed mechanism for this transcriptional upregulation involves the induction of lipid peroxidation by ascorbate, leading to the formation of reactive aldehydes that may act as signaling molecules to stimulate collagen gene expression.[7]

Epigenetic Modifications

Recent research has highlighted the role of ascorbate in epigenetic reprogramming.[8][9][10] It acts as a cofactor for the Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation by hydroxylating 5-methylcytosine (B146107) (5mC).[8] Ascorbate also enhances the activity of Jumonji-C (JmjC) domain-containing histone demethylases.[10]

By promoting the activity of these epigenetic modifiers, ascorbate can influence the methylation status of DNA and histones, leading to changes in gene expression.[8] For example, in embryonic stem cells, vitamin C has been shown to induce Tet-dependent DNA demethylation.[11] In cancer cells, ascorbate treatment can increase 5-hydroxymethylcytosine (B124674) (5hmC) levels, which is associated with decreased malignancy.[8][12]

Modulation of NF-κB Signaling

The transcription factor NF-κB plays a key role in inflammation and cell survival. Some studies suggest that ascorbate can modulate the NF-κB signaling pathway. In T-cells, ascorbate has been shown to increase the binding of NF-κB to DNA in cells stimulated with tumor necrosis factor-alpha (TNF-α).[13] Conversely, other studies indicate that ascorbic acid can inhibit TNF-α-induced NF-κB activation.[14] This suggests that the effect of ascorbate on NF-κB signaling may be cell-type and context-dependent. The interplay between calcium signaling and NF-κB activation is also a recognized phenomenon in neurons, where calcium influx is necessary for basal NF-κB activity.[15]

Quantitative Data on Gene Expression Changes

The following tables summarize the observed changes in gene expression in various cell lines upon treatment with ascorbate.

Table 1: Effect of Ascorbate on HIF-1 Target Gene Expression

| Cell Line | Gene | Treatment Conditions | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 10 µM Ascorbate | Inhibition of hypoxia-induced upregulation | [1] |

| Human Skin Fibroblasts | VEGF | 10 µM Ascorbate | Inhibition of hypoxia-induced upregulation | [1] |

| Human A431 Epithelial Cells | VEGF | 10 µM Ascorbate | Inhibition of hypoxia-induced upregulation | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | GLUT-1 | 10 µM Ascorbate | Inhibition of hypoxia-induced upregulation | [1] |

| Human Skin Fibroblasts | GLUT-1 | 10 µM Ascorbate | Inhibition of hypoxia-induced upregulation | [1] |

| Human A431 Epithelial Cells | GLUT-1 | 10 µM Ascorbate | Inhibition of hypoxia-induced upregulation | [1] |

| Sarcoma S180 (in vivo) | HIF-1 | High-dose Ascorbate | Reduced expression | [16] |

Table 2: Effect of Ascorbate on Extracellular Matrix Gene Expression

| Cell Line | Gene | Treatment Conditions | Observed Effect | Reference |

| Human Skin Fibroblasts | Procollagen α1(I) | 0.2 mM Ascorbic Acid | 2-3 fold increase in mRNA levels | [7] |

| Human Skin Fibroblasts | Type 1 Collagen | 100 µM Ascorbic Acid | Enhanced mRNA expression | [17] |

| Human Skin Fibroblasts | Type 4 Collagen | 100 µM Ascorbic Acid | Enhanced mRNA expression | [17] |

| Human Skin Fibroblasts | SVCT2 | 100 µM Ascorbic Acid | Enhanced mRNA expression | [17] |

| Costal Chondrocytes | Sox9, Col2a1, Acan | Ascorbic Acid | Upregulation | [18] |

Table 3: Effect of Ascorbate on Osteoblast and Chondrocyte Gene Expression

| Cell Line | Gene | Treatment Conditions | Observed Effect | Reference |

| Primary Mouse Articular Chondrocytes | Acan, Col2 | 50 µg/mL Ascorbic Acid | 1.2-1.4 fold increase in mRNA expression | [19] |

| Primary Mouse Calvarial Osteoblasts | Alp, Bsp, Ihh, Osx | 50 µg/mL Ascorbic Acid | 2.5-6 fold increase in mRNA expression | [19] |

| MC3T3-E1 (pre-osteoblast) | Various genes | Ascorbic Acid (24h) | Significant up- and downregulation of genes related to cell growth, metabolism, morphogenesis, cell death, and cell communication | [20] |

Table 4: Effect of Ascorbate on Cancer-Related Gene Expression

| Cell Line | Gene | Treatment Conditions | Observed Effect | Reference |

| Sarcoma S180 (in vivo) | p53 | Ascorbate therapy | Significant increase in expression | [16] |

| Sarcoma S180 (in vivo) | NRF2 | Ascorbate therapy | Significant increase in expression | [16] |

| AGS (gastric cancer) | p53 | Ascorbic Acid | Increased expression | [21] |

| AGS (gastric cancer) | BCL2 | Ascorbic Acid | Reduced expression | [21] |

Experimental Protocols

The following are generalized experimental protocols for investigating the effect of this compound on gene expression, based on methodologies cited in the literature.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used, including primary cells (e.g., HUVECs, skin fibroblasts, chondrocytes, osteoblasts) and established cell lines (e.g., A431, MC3T3-E1, cancer cell lines).[1][19][20]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

This compound Preparation: A stock solution of this compound is prepared in sterile, deionized water and filter-sterilized. The final concentration used for treatment will vary depending on the cell type and experimental goals, but typically ranges from 10 µM to 2 mM.

-

Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound. Control cells receive medium without this compound. The duration of treatment can range from a few hours to several days.[1][20] For long-term experiments, the medium containing ascorbate may need to be replaced daily to maintain its stability.[17]

RNA Extraction and Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol such as TRIzol reagent, following the manufacturer's instructions.[22]

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qPCR): qPCR is performed to quantify the expression levels of specific genes. This involves using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system. The relative expression of the target gene is typically normalized to a housekeeping gene (e.g., GAPDH). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression.[22]

-

Microarray or RNA-Sequencing (RNA-Seq): For a global analysis of gene expression changes, microarray analysis or RNA-sequencing can be performed. These techniques allow for the simultaneous measurement of the expression levels of thousands of genes.

Conclusion

This compound exerts a significant and multifaceted influence on gene expression in a variety of cell lines. Its primary mechanism of action involves serving as a cofactor for key dioxygenase enzymes that regulate critical signaling pathways, including the HIF-1 pathway, collagen synthesis, and epigenetic modifications. The resulting changes in gene expression have profound implications for cellular function, differentiation, and disease progression. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in modulating gene expression for various clinical applications.

References

- 1. Modulation of hypoxia-inducible factor-1 alpha in cultured primary cells by intracellular ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbic acid and collagen synthesis: rethinking a role for lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The epigenetic role of vitamin C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ascorbic Acid in Epigenetic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Reprogramming the Epigenome With Vitamin C [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of ascorbate in the activation of NF-kappaB by tumour necrosis factor-alpha in T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. riordanclinic.org [riordanclinic.org]

- 17. Ascorbic acid enhances the expression of type 1 and type 4 collagen and SVCT2 in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhanced articular cartilage regeneration using costal chondrocyte-derived scaffold-free tissue engineered constructs with ascorbic acid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vitamin C effects on 5-hydroxymethylcytosine and gene expression in osteoblasts and chondrocytes: Potential involvement of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Vitamin C on pre-osteoblast gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Changes in P53 and Bcl2 Gene Expression in Ags Cell Line Due to Ascorbic Acid Treatment - ProQuest [proquest.com]

- 22. Roles of Calcium Signaling in Gene Expression and Photosynthetic Acclimatization of Solanum lycopersicum Micro-Tom (MT) after Mechanical Damage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synergistic Effects of Calcium Ascorbate with Other Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synergistic antioxidant effects observed when calcium ascorbate (B8700270), a prominent form of Vitamin C, is combined with other antioxidant compounds. It explores the underlying biochemical mechanisms, relevant cellular signaling pathways, quantitative measures of synergy, and detailed experimental protocols for evaluating these interactions. As the antioxidant activity of calcium ascorbate is attributable to the ascorbate anion, this guide draws upon the extensive body of research conducted on ascorbic acid (Vitamin C).

Introduction to Antioxidant Synergy

Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[1] This phenomenon is of significant interest in drug development and nutritional science as it can lead to enhanced therapeutic efficacy and potentially reduce the required dosages of individual agents, thereby minimizing side effects.[1] this compound, a buffered, non-acidic salt of ascorbic acid, is a widely utilized form of Vitamin C valued for its high bioavailability and gastrointestinal tolerance.[2][3] Its synergistic potential is rooted in the redox chemistry of the ascorbate molecule.

Key Synergistic Interactions

Ascorbate and Vitamin E (α-Tocopherol)

The synergy between Vitamin C and Vitamin E is a cornerstone of antioxidant biology. Vitamin E is a lipid-soluble antioxidant that acts as a primary chain-breaking antioxidant within cellular membranes, protecting against lipid peroxidation.[4] It neutralizes lipid peroxyl radicals by donating a hydrogen atom, thereby becoming a tocopheroxyl radical itself.[5] Ascorbate, being water-soluble, resides in the aqueous phase and can regenerate the active, reduced form of Vitamin E by donating an electron to the tocopheroxyl radical.[6][7] This redox cycling mechanism enhances and prolongs the protective effect of Vitamin E.[5][6]

Caption: Ascorbate regenerates Vitamin E at the membrane-cytosol interface.

Ascorbate and Glutathione (B108866) (GSH)

Glutathione, a tripeptide, is a critical intracellular antioxidant.[8] The synergy between ascorbate and glutathione is bidirectional and central to cellular redox homeostasis.[9][10] Ascorbate can regenerate glutathione from its oxidized state (GSSG), and conversely, glutathione is involved in the enzymatic reduction of dehydroascorbate (the oxidized form of Vitamin C) back to ascorbate.[8][10][11] This interplay, known as the ascorbate-glutathione cycle, is vital for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[12]

Caption: The Ascorbate-Glutathione cycle for ROS detoxification.

Ascorbate and Alpha-Lipoic Acid (ALA)

Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants with both water- and fat-soluble properties.[13] The interaction with ascorbate is complex. DHLA can regenerate ascorbate from dehydroascorbate.[13] However, some in vitro studies on cancer cell lines have reported antagonistic rather than synergistic effects when high-dose ascorbate is combined with ALA, potentially by dampening the pro-oxidant, cancer-killing effect of ascorbate.[14][15] The outcome appears to be highly dependent on the concentrations and the specific biological context.[14][16]

Modulation of Cellular Signaling Pathways

Ascorbate, often in synergy with other antioxidants, influences key redox-sensitive signaling pathways that regulate cellular stress responses and inflammation.

-

Nrf2/ARE Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that upregulates a suite of antioxidant and detoxification genes.[17][18] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). Ascorbate can promote Nrf2 activation, enhancing the cell's endogenous antioxidant capacity.[17][19]

-

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses.[9] ROS can activate NF-κB, leading to the expression of pro-inflammatory cytokines. Ascorbate can inhibit ROS-mediated activation of NF-κB, thereby exerting anti-inflammatory effects.[9][17]

Caption: Ascorbate modulates Nrf2 and NF-κB signaling pathways.

Quantitative Data on Synergistic Effects

The synergy between antioxidants can be quantified using various models. The Combination Index (CI), derived from the Chou-Talalay method, is frequently used, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14]

Table 1: Combination Index (CI) for Ascorbate and Alpha-Lipoic Acid (ALA) in Cancer Cell Lines [14][15]

| Cancer Cell Line | Ascorbate (Asc) Conc. (mM) | ALA Conc. (mM) | Combination Index (CI) | Interaction |

| Pancreatic (MIA PaCa-2) | 2.5 | 0.25 - 1.0 | ~0.8 - 1.0 | Synergy/Additive |

| Pancreatic (MIA PaCa-2) | 20 | 0.25 - 1.0 | > 1.2 | Antagonism |

| Breast (MDA-MB-231) | 5.0 | 0.25 - 1.0 | ~0.9 - 1.1 | Additive |

| Breast (MDA-MB-231) | 20 | 0.25 - 1.0 | > 1.3 | Antagonism |

| Note: Data are illustrative, derived from published studies. CI values show a "U" shaped response, with synergy often observed at clinically relevant ascorbate concentrations and antagonism at very high concentrations.[14][15] |

Table 2: Antioxidant Activity of Individual and Combined Compounds [1][20][21]

| Antioxidant/Combination | Assay | EC₅₀ / Activity Value |

| Ascorbic Acid | DPPH | 10.25 µg/mL |

| Quercetin + Ascorbic Acid | DPPH | Additive to Antagonistic |

| Catechin + Resveratrol | FRAP | Synergistic |

| C. zeylanicum Extract | DPPH | 5.48 µg/mL (Higher than Ascorbic Acid) |

| Note: EC₅₀ (half-maximal effective concentration) is the concentration of a substance that gives a half-maximal response. A lower EC₅₀ indicates higher antioxidant potency. |

Experimental Protocols

Standardized in vitro assays are essential for screening and quantifying the antioxidant capacity and synergistic interactions of various compounds.[[“]][23]

General Workflow for Synergy Evaluation

Caption: A typical experimental workflow for assessing antioxidant synergy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[24][25]

-

Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Methodology :

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to achieve an absorbance of ~1.0 at 517 nm.

-

Prepare serial dilutions of the test compounds (individual antioxidants and their combinations).

-

Add a fixed volume of the DPPH solution to an equal volume of the sample solutions in a 96-well plate or cuvette.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm. A solvent blank is used as a negative control.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

Determine the EC₅₀ value from a dose-response curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[20]

-

Principle : This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Methodology :

-

Generate the ABTS•⁺ stock solution by reacting an aqueous ABTS solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the antioxidant sample to a larger volume of the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay[24]

-

Principle : This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the sample.

-

Methodology :

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and ferric chloride (FeCl₃) solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add the antioxidant sample to the FRAP reagent and incubate for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the resulting blue solution at 593 nm.

-

Quantify the results by creating a standard curve using a known antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or ascorbic acid. Results are often expressed as µM Fe(II) equivalents.

-

Conclusion and Future Directions

The synergistic interplay between this compound and other antioxidants, particularly Vitamin E and glutathione, is well-established and enhances cellular protection against oxidative stress. These interactions are not merely additive but involve complex recycling and regeneration pathways that amplify their collective efficacy. For drug development professionals, leveraging these synergies offers a promising strategy for creating more effective antioxidant formulations for a range of oxidative stress-related pathologies. However, the context-dependent nature of these interactions, as seen with alpha-lipoic acid, underscores the necessity for rigorous quantitative evaluation using standardized protocols. Future research should focus on translating these in vitro findings into more complex biological systems and clinical trials to fully elucidate their therapeutic potential.

References

- 1. remedypublications.com [remedypublications.com]

- 2. wbcil.com [wbcil.com]

- 3. collagensei.com [collagensei.com]

- 4. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cymbiotika.com [cymbiotika.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. bioberx.com [bioberx.com]

- 11. Synergistic effects of exogenous glutathione and calcium on ascorbate-glutathione cycle and glutathione-associated enzymes upregulation under lead stress in Brassica napus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. THERAPEUTIC PERSPECTIVES ON THE COMBINATION OF ALPHA-LIPOIC ACID AND VITAMIN E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination of High-Dose Parenteral Ascorbate (Vitamin C) and Alpha-Lipoic Acid Failed to Enhance Tumor-Inhibitory Effect But Increased Toxicity in Preclinical Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combination of High-Dose Parenteral Ascorbate (Vitamin C) and Alpha-Lipoic Acid Failed to Enhance Tumor-Inhibitory Effect But Increased Toxicity in Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. consensus.app [consensus.app]

- 23. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Calcium Ascorbate and Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, signaling, and survival. Their dysfunction is implicated in a wide range of pathologies, making them a critical target for therapeutic intervention. Ascorbic acid (Vitamin C) is a well-known antioxidant and enzyme cofactor that has been shown to modulate mitochondrial function through various mechanisms, including regulation of redox signaling, calcium homeostasis, and mitochondrial biogenesis. Calcium ascorbate (B8700270), a salt of ascorbic acid, is a popular form of Vitamin C supplementation. This technical guide provides a comprehensive overview of the current understanding of the impact of the ascorbate moiety on mitochondrial function, with a particular focus on its interplay with mitochondrial calcium signaling. While direct comparative studies on the mitochondrial effects of calcium ascorbate versus ascorbic acid are limited, this document synthesizes the available evidence for ascorbic acid and the known roles of calcium in mitochondrial physiology to provide a framework for future research and drug development.

Introduction: The Nexus of Ascorbate and Mitochondrial Function

Mitochondria are dynamic organelles responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. Beyond their bioenergetic role, mitochondria are critical hubs for intracellular signaling, regulating processes such as reactive oxygen species (ROS) production, calcium homeostasis, and apoptosis.

Ascorbic acid is a vital water-soluble antioxidant that plays a multifaceted role in cellular physiology. Its impact on mitochondrial function is an area of growing interest. Ascorbate can directly scavenge ROS, thereby protecting mitochondrial components from oxidative damage. Furthermore, it can influence mitochondrial biogenesis and the activity of the electron transport chain (ETC). A key aspect of ascorbate's mitochondrial effects lies in its interplay with calcium signaling. Mitochondria can sequester and release calcium ions, a process that is fundamental to regulating cellular metabolism and signaling pathways.

This compound provides both ascorbate and calcium ions. While the bioavailability of ascorbate from this compound is comparable to that of ascorbic acid, the potential for the calcium component to directly influence mitochondrial function in synergy with ascorbate is a critical consideration for researchers.[1] This guide will explore the known effects of ascorbate on mitochondria and the established roles of calcium in mitochondrial physiology to provide a comprehensive understanding of the potential impacts of this compound.

Quantitative Data on the Impact of Ascorbate on Mitochondrial Parameters

Table 1: Effect of Ascorbic Acid on Mitochondrial Biogenesis Markers

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| PGC-1α expression | Human colorectal cancer cells (HCT116) | High-dose vitamin C | Upregulation | [1] |

| NRF-1 expression | Rat skeletal muscle | Vitamin C supplementation (1 g/day human equivalent) during exercise training | Reduced exercise-induced expression | [2] |

| TFAM expression | Human colorectal cancer cells (HCT116) | High-dose vitamin C | Upregulation | [1] |

| Mitochondrial DNA (mtDNA) content | Human colorectal cancer cells (HCT116) | High-dose vitamin C | Increased | [1] |

| Cytochrome C expression | Rat skeletal muscle | Vitamin C supplementation during exercise training | Prevented exercise-induced expression | [2] |

Table 2: Effect of Ascorbic Acid on Mitochondrial Respiration and ATP Production

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| Oxidative phosphorylation | Human colorectal cancer cells (HCT116) | High-dose vitamin C | Enhanced | [1] |

| ATP Production | Fibroblasts from patients with mitochondrial disease | Ascorbate | Variable (positive or negative effect) | [3] |

| Mitochondrial Respiration Rate | Cyb5R3-silenced MRC-5 cells | Ascorbate | Impaired | [4][5] |

Table 3: Effect of Ascorbic Acid on Mitochondrial ROS and Membrane Potential

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| Mitochondrial ROS Production | Human larynx carcinoma HEp-2 cells | Ascorbic acid (3–10 mM) | Induced | [6] |

| Mitochondrial Membrane Potential (ΔΨm) | Human colorectal cancer cells (HCT116) | High-dose vitamin C | Restored | [1] |

| Mitochondrial Superoxide Formation | U937 cells | Ascorbic acid + Peroxynitrite | Enhanced | [7] |

Signaling Pathways and Mechanisms of Action

The influence of ascorbate on mitochondrial function is mediated through complex signaling pathways. The interplay with mitochondrial calcium dynamics is of particular importance.

Ascorbate-Induced Redox Regulation of Mitochondrial Calcium Signaling

Ascorbic acid can modulate intracellular calcium levels through a mechanism involving mitochondrial ROS production. In certain cancer cells, ascorbate induces an increase in mitochondrial ROS, which in turn triggers the release of calcium from intracellular stores. This process is amplified by inhibitors of the mitochondrial electron transport chain, suggesting a direct link between mitochondrial respiration, redox status, and calcium signaling.

Caption: Ascorbate-mediated regulation of mitochondrial ROS production and subsequent calcium release.

Calcium-Dependent Regulation of Mitochondrial Metabolism

Mitochondrial calcium uptake is a critical physiological process that links cellular electrical activity and signaling to energy metabolism. An increase in mitochondrial matrix calcium concentration stimulates key enzymes in the Krebs cycle, such as pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. This, in turn, enhances the production of NADH and FADH2, the substrates for the electron transport chain, ultimately leading to increased ATP synthesis.[8][9] Therefore, the calcium component of this compound could potentially contribute to this stimulation of mitochondrial bioenergetics.

References

- 1. collagensei.com [collagensei.com]

- 2. mdpi.com [mdpi.com]

- 3. The Effects of Ascorbate, N-Acetylcysteine, and Resveratrol on Fibroblasts from Patients with Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin C versus Cancer: Ascorbic Acid Radical and Impairment of Mitochondrial Respiration? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Redox Regulation of Calcium Signaling in Cancer Cells by Ascorbic Acid Involving the Mitochondrial Electron Transport Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramitochondrial Ascorbic Acid Enhances the Formation of Mitochondrial Superoxide Induced by Peroxynitrite via a Ca2+-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of mitochondrial ATP synthesis by calcium: Evidence for a long-term metabolic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Mitochondrial ATP production: Ca2+ signaling and quality control - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Scurvy: A Technical Guide to the Non-Scorbutic Functions of Calcium Ascorbate in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ascorbate (B8700270), a buffered form of vitamin C, is widely recognized for its essential role in preventing scurvy. However, its functions at a cellular level extend far beyond this classical role. Comprising both ascorbate and calcium ions, this compound presents a unique biochemical profile with the potential for distinct effects on cellular physiology compared to ascorbic acid alone. This technical guide provides an in-depth exploration of the non-scorbutic functions of calcium ascorbate in various cellular models. It delves into its roles in crucial cellular processes such as antioxidant and pro-oxidant activities, collagen synthesis, osteoblast differentiation, and the modulation of key signaling pathways. This document aims to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular interactions to support researchers and professionals in the fields of cellular biology and drug development.

Antioxidant and Pro-oxidant Activities

This compound serves as a potent antioxidant, protecting cells from oxidative damage. Conversely, at high concentrations, it can exhibit pro-oxidant properties, a characteristic that is being explored for its therapeutic potential in oncology.

Antioxidant Function

As an electron donor, the ascorbate component of this compound effectively neutralizes reactive oxygen species (ROS), thereby mitigating cellular damage. Studies have shown that the antioxidant activity of this compound is comparable to that of ascorbic acid[1].

Pro-oxidant Mechanism in Cancer Cells

In the presence of transition metals like iron, high concentrations of ascorbate can generate hydrogen peroxide (H₂O₂), which is selectively toxic to cancer cells while leaving normal cells unharmed[2]. This pro-oxidant activity leads to cytotoxicity in various cancer cell lines[2][3].

Signaling Pathway for Ascorbate's Pro-oxidant Effect in Cancer Cells

Caption: Pro-oxidant mechanism of ascorbate leading to cancer cell death.

Quantitative Data: Cytotoxicity in Cancer Cells

| Cell Line | Compound | IC₅₀ (mM) | Reference |

| LS174T (colon) | Ascorbate | Not specified, less sensitive than DHA | [4] |

| SKOV-3 (ovarian) | Ascorbate | Not specified, less sensitive than DHA | [4] |

| DU-145 (prostate) | Ascorbate | ~5 | [4] |

| DU-145 (prostate) | Dehydroascorbate (DHA) | 12.7 | [4] |

| A549 (lung) | Ascorbate | Not specified, less sensitive than DHA | [4] |

| HeLa (cervical) | 9-deazahypoxanthine analogue of L-ascorbic acid | 0.0056 | [3] |

| L1210 (leukemia) | 9-deazahypoxanthine analogue of L-ascorbic acid | 0.0045 | [3] |

| MiaPaCa-2 (pancreatic) | Disubstituted 9-deazapurine analogue | 0.0057 | [3] |

Regulation of Collagen Synthesis

Ascorbate is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.

Stimulation of Collagen Production

In cultured human skin fibroblasts, prolonged exposure to ascorbate has been shown to increase collagen synthesis by approximately 8-fold without a significant change in the synthesis of non-collagen proteins[5]. This effect appears to be independent of its cofactor function in hydroxylation and may involve regulation at the transcriptional or translational level[5][6].

Experimental Workflow for Quantifying Collagen Synthesis

Caption: Workflow for measuring collagen synthesis in fibroblasts.

Quantitative Data: Stimulation of Collagen Synthesis

| Cell Type | Treatment | Fold Increase in Collagen Synthesis | Reference |

| Human Skin Fibroblasts | Ascorbate | ~8-fold | [5] |

| Human Skin Fibroblasts | Ascorbate (30 µM) | 4-fold | [7] |

| Human Dermal Fibroblasts | Ascorbic Acid 2-Phosphate (AA2P) | ~2.5-fold | [8] |

Role in Osteoblast Differentiation

Both ascorbate and calcium are known to play crucial roles in bone formation. Ascorbate is essential for the production of the collagenous bone matrix, while calcium is a primary mineral component of bone.

Induction of Osteogenic Gene Expression

Ascorbic acid has been demonstrated to induce the differentiation of pre-osteoblast cell lines, such as MC3T3-E1, and mesenchymal stem cells into osteoblasts[9][10][11][12]. This is accompanied by the upregulation of key osteogenic marker genes, including Runt-related transcription factor 2 (RUNX2), Alkaline phosphatase (ALPL), Osteopontin (SPP1), and Collagen type I alpha 1 (COL1A1)[12][13].

Logical Relationship in Ascorbate-Induced Osteoblast Differentiation

Caption: Ascorbate and calcium in osteoblast differentiation and mineralization.

Quantitative Data: Osteogenic Gene Expression

| Cell Line | Treatment | Gene | Fold Change in Expression | Reference |

| MC3T3-E1 | Ascorbic Acid (50 µg/mL) | ALPL | Increased | [9] |

| MC3T3-E1 | Ascorbic Acid (50 µg/mL) | OCN | Increased | [9] |

| MC3T3-E1 | Ascorbic Acid (50 µg/mL) | OPN | Increased | [9] |

| MG-63 | Ascorbic Acid (125 µM) | RUNX2 | Significant increase | [13] |

| MG-63 | Ascorbic Acid (62.5-125 µM) | SPP1 | Increased | [13] |

| hGMSCs | Ascorbic Acid (60-90 µg/mL) | COL1A1, RUNX2, BMP2/4, OPN, SPARC | Upregulated | [12] |

Modulation of Signaling Pathways

The ascorbate and calcium components of this compound can influence intracellular signaling cascades, including those involving Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB).

Regulation of HIF-1α

Ascorbate is a cofactor for the prolyl hydroxylases that target HIF-1α for degradation. By promoting the activity of these enzymes, ascorbate can reduce HIF-1α levels and its downstream transcriptional targets, which are often implicated in tumor progression[2][14][15][16].

Inhibition of NF-κB Activation

Ascorbate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB. This can occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB[17][18]. The calcium component may also play a role, as intracellular calcium signaling is known to interact with inflammatory pathways.

Signaling Pathway: Ascorbate Inhibition of NF-κB

Caption: Ascorbate-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Determination of In Vitro Antioxidant Activity (DPPH Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound and a reference standard (e.g., ascorbic acid) in a suitable solvent (e.g., water or methanol).

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the sample or standard solutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

Protocol 2: Quantification of Hydroxyproline (B1673980) Content for Collagen Synthesis

-

Sample Preparation:

-

Culture fibroblasts with this compound, ascorbic acid, or control medium.

-

Harvest the cell layer and medium.

-

Hydrolyze the samples in 6 M HCl at 110°C for 24 hours.

-

-

Hydroxyproline Assay:

-

Neutralize the hydrolyzed samples.

-

Add a chloramine-T solution and incubate to oxidize the hydroxyproline.

-

Add a p-dimethylaminobenzaldehyde solution and incubate at 60°C to develop a colored product.

-

-

Measurement and Calculation:

-

Measure the absorbance at 550-560 nm.

-

Calculate the hydroxyproline concentration using a standard curve prepared with known concentrations of hydroxyproline.

-

Convert the hydroxyproline content to collagen content using an appropriate conversion factor.

-

Protocol 3: Measurement of Intracellular Calcium Concentration

-

Cell Preparation:

-

Culture cells on glass coverslips suitable for microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

-

Treatment and Imaging:

-

Wash the cells to remove excess dye.

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Acquire a baseline fluorescence reading.

-

Add this compound or other stimuli to the cells and record the changes in fluorescence over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Convert the fluorescence ratio to intracellular calcium concentration using a calibration curve.

-

Conclusion

The non-scorbutic functions of this compound in cellular models are multifaceted, stemming from the combined and potentially synergistic actions of its ascorbate and calcium components. Its roles as a modulator of oxidative stress, a key regulator of extracellular matrix synthesis, a promoter of osteogenic differentiation, and an influencer of critical signaling pathways highlight its significance beyond basic nutrition. The experimental frameworks and data presented in this guide offer a foundation for further research into the specific mechanisms of action of this compound and its potential applications in drug development and regenerative medicine. Future studies directly comparing the cellular effects of this compound with ascorbic acid are crucial to fully elucidate the unique contributions of the calcium ion to its non-scorbutic functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Restoring physiological levels of ascorbate slows tumor growth and moderates HIF-1 pathway activity in Gulo(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer [mdpi.com]

- 4. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascorbic Acid and Gene Expression: Another Example of Regulation of Gene Expression by Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen synthesis in cultured human skin fibroblasts: effect of ascorbic acid and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. jsms.sch.ac.kr [jsms.sch.ac.kr]

- 10. Effect of Vitamin C on pre-osteoblast gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation effects of ascorbic acid leads to activate and induce osteogenic protein marker expression: in silico and in-vitro study | Biomedical Research and Therapy [bmrat.org]

- 12. researchgate.net [researchgate.net]

- 13. Ascorbic Acid Induces either Differentiation or Apoptosis in MG-63 Osteosarcoma Lineage | Anticancer Research [ar.iiarjournals.org]

- 14. Effect of ascorbate on the activity of hypoxia-inducible factor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Association Between Ascorbate and the Hypoxia-Inducible Factors in Human Renal Cell Carcinoma Requires a Functional Von Hippel-Lindau Protein [frontiersin.org]

- 16. THE ROLE OF ASCORBATE IN THE MODULATION OF HIF-1α PROTEIN AND HIF-DEPENDENT TRANSCRIPTION BY CHROMIUM(VI) AND NICKEL(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcium Ascorbate in the Regulation of Hypoxia-Inducible Factor-1α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression and angiogenesis. The stability and activity of its alpha subunit (HIF-1α) are tightly controlled by a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases, namely prolyl hydroxylase domain enzymes (PHDs) and Factor Inhibiting HIF (FIH). Calcium ascorbate (B8700270), a stable form of Vitamin C, serves as a critical cofactor for these enzymes. This technical guide provides an in-depth overview of the molecular mechanisms by which calcium ascorbate regulates HIF-1α, summarizing key quantitative data, detailing experimental protocols for investigation, and illustrating the core signaling pathways.

Core Mechanism: Ascorbate as a Dioxygenase Cofactor

Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHD enzymes.[1][2][3][4] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[3][5][6] Concurrently, FIH hydroxylates an asparagine residue (Asn803) in the C-terminal transactivation domain of HIF-1α, which blocks the recruitment of the coactivator p300/CBP, thereby inhibiting HIF-1 transcriptional activity.[6][7]

Both PHDs and FIH require O₂, Fe(II), and 2-oxoglutarate as co-substrates. Ascorbate (Vitamin C) is an essential cofactor, although it is not stoichiometrically consumed in the reaction.[8][9] Its primary role is to maintain the active-site iron in its reduced ferrous (Fe²⁺) state, which is essential for catalytic activity.[9][10][11] In the absence of sufficient ascorbate, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the hydroxylases inactive. This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[4][12]

This compound, as a source of ascorbate, therefore promotes the enzymatic activity of PHDs and FIH, leading to enhanced HIF-1α degradation and reduced transcriptional activity.[10][13][14]

Signaling Pathway and Experimental Workflow

The regulatory relationship between this compound and HIF-1α can be visualized through the following signaling pathway and a typical experimental workflow for its investigation.

Caption: Signaling pathway of HIF-1α regulation by ascorbate.

Caption: General experimental workflow for studying ascorbate's effect on HIF-1α.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effect of ascorbate on HIF-1α protein levels and the expression of its downstream targets.

Table 1: Effect of Ascorbate on HIF-1α Protein Levels

| Cell Line | Condition | Ascorbate Concentration | Result | Reference |

| Human Cancer Cells | Normoxia (Oncogenically activated) | 25 µM | Striking suppression of HIF-1α protein levels | [15] |

| Human Melanoma (WM9) | Normoxia | 50 µM | ~50% reduction in HIF-1α protein within 15 min | [14] |

| HUVECs | Hypoxia (1% O₂) or CoCl₂ | Physiological levels | Almost complete reversal of HIF-1α stabilization | [16] |

| HUVECs | Normoxia (NO-induced stabilization) | Not specified | Counteracted NO-induced HIF-1α accumulation | [17] |

| Renal Cell Carcinoma (Caki-1, VHL-proficient) | 5% O₂ | Not specified | Reduced levels of HIF-1α | [18] |

| B16-F10 & LL/2 Tumors (in Gulo−/− mice) | Decreasing dietary supplementation | Inverse correlation | HIF-1α protein levels decreased with increasing ascorbate | [19] |

Table 2: Effect of Ascorbate on HIF-1 Downstream Target Gene Expression

| Cell Line / Model | Target Gene | Ascorbate Concentration | Result | Reference |

| Human Cancer Cells | Transcriptional targets | 25 µM | Striking suppression | [15] |

| HUVECs & Fibroblasts | VEGF, GLUT-1 | Physiological levels | Inhibition of upregulation by hypoxia or CoCl₂ | [16] |

| Lens Epithelial Cells | VEGF | Not specified | Decreased VEGF expression | [1][2] |

| Retinal Pigment Epithelial Cells | VEGF | 50 µM | Suppression of VEGF expression (HIF-1α independent mechanism also suggested) | [20][21] |

| B16-F10 & LL/2 Tumors (in Gulo−/− mice) | GLUT-1, CA-IX, VEGF | Inverse correlation | Protein levels of targets decreased with increasing tumor ascorbate | [19] |

Experimental Protocols

Western Blot for HIF-1α Detection

Proper sample preparation is critical for the detection of the highly labile HIF-1α protein.[22][23]

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HUVECs) and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound, with or without a hypoxia-inducing agent (e.g., 100-150 µM CoCl₂ or desferrioxamine) for a specified time (e.g., 4-8 hours).[5] Alternatively, incubate cells in a hypoxic chamber (1-5% O₂).[22][23] Include vehicle-only controls.

2. Cell Lysis (Critical Step):

-

Perform all steps on ice to minimize protein degradation.[5][23]

-

Wash cells once with ice-cold PBS.

-